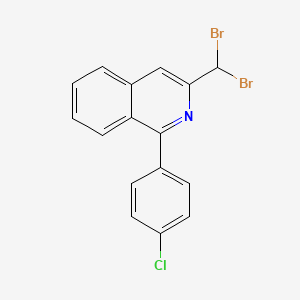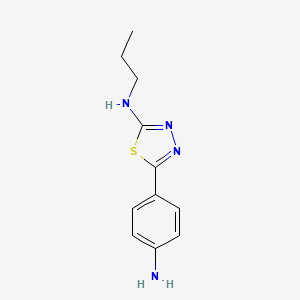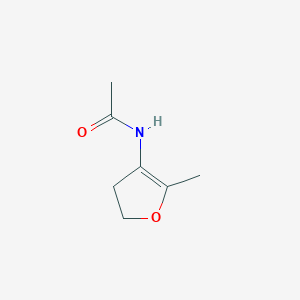
N,N'-(1,4-Phenylene)bis(3,4,5-tris(tetradecyloxy)benzamide)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
- The compound’s long hydrocarbon chains make it amphiphilic, meaning it has both hydrophilic and hydrophobic regions. This property can be useful in various applications.
N,N’-(1,4-Phenylene)bis(3,4,5-tris(tetradecyloxy)benzamide): is a mouthful, but let’s break it down. The compound consists of two benzene rings connected by a 1,4-phenylene linker. Each benzene ring bears three tetradecyloxy (C14H29O) substituents.
Vorbereitungsmethoden
Synthetic Routes: The synthesis involves a Friedel–Crafts polymerization reaction between 2,4,6-trichloro-1,3,5-triazine (TCT) and derivatives of triphenylamine (N,N,N′,N′-tetraphenyl-1,4-phenylenediamine, 1,3,5-tris(diphenylamino)benzene, and 1,3,5-tris[(3-methylphenyl)-phenylamino]benzene).
Reaction Conditions: These reactions likely occur under anhydrous conditions, using Lewis acid catalysts.
Industrial Production: While industrial-scale production details are scarce, laboratory-scale synthesis provides a starting point for further optimization.
Analyse Chemischer Reaktionen
Reactivity: The compound may undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions: Specific reagents depend on the desired transformation. For example
Major Products: These reactions yield modified versions of the compound, potentially with altered solubility, reactivity, or biological activity.
Wissenschaftliche Forschungsanwendungen
Chemistry: Investigate its supramolecular assembly properties, self-assembly behavior, and host–guest interactions.
Biology: Explore its use as a surfactant, micelle-forming agent, or drug delivery vehicle.
Medicine: Assess its potential as a drug candidate, considering its amphiphilic nature and potential interactions with cell membranes.
Industry: Evaluate its role in materials science, such as in organic electronics or functional coatings.
Wirkmechanismus
- The compound’s mechanism likely involves interactions with biological membranes, lipid bilayers, or other amphiphilic structures.
- Molecular targets and pathways need further investigation, but its amphiphilic nature suggests potential membrane disruption or modulation.
Vergleich Mit ähnlichen Verbindungen
Uniqueness: Highlight its long hydrocarbon chains, which distinguish it from simpler aromatic compounds.
Similar Compounds: While I don’t have a specific list, explore related amphiphilic molecules, such as other bisbenzamides or triazine-based polymers.
Remember that this compound’s applications and properties are still an active area of research, and further studies will unveil its full potential
Eigenschaften
| 680581-51-5 | |
Molekularformel |
C104H184N2O8 |
Molekulargewicht |
1590.6 g/mol |
IUPAC-Name |
3,4,5-tri(tetradecoxy)-N-[4-[[3,4,5-tri(tetradecoxy)benzoyl]amino]phenyl]benzamide |
InChI |
InChI=1S/C104H184N2O8/c1-7-13-19-25-31-37-43-49-55-61-67-73-83-109-97-89-93(90-98(110-84-74-68-62-56-50-44-38-32-26-20-14-8-2)101(97)113-87-77-71-65-59-53-47-41-35-29-23-17-11-5)103(107)105-95-79-81-96(82-80-95)106-104(108)94-91-99(111-85-75-69-63-57-51-45-39-33-27-21-15-9-3)102(114-88-78-72-66-60-54-48-42-36-30-24-18-12-6)100(92-94)112-86-76-70-64-58-52-46-40-34-28-22-16-10-4/h79-82,89-92H,7-78,83-88H2,1-6H3,(H,105,107)(H,106,108) |
InChI-Schlüssel |
SCWAJQMCHFGWQL-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCOC1=CC(=CC(=C1OCCCCCCCCCCCCCC)OCCCCCCCCCCCCCC)C(=O)NC2=CC=C(C=C2)NC(=O)C3=CC(=C(C(=C3)OCCCCCCCCCCCCCC)OCCCCCCCCCCCCCC)OCCCCCCCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Cyclopentanone, 2-[(5-methoxy-1H-indol-3-yl)carbonyl]-4,4-dimethyl-](/img/structure/B12902590.png)

![5H-Pyrrolo[3,4-b]pyridine-5,7(6H)-dione, 3-methyl-6-phenyl-](/img/structure/B12902622.png)
![N-[(4-Methylphenyl)methyl]-N-(2-methylpropyl)pyrrolidin-3-amine](/img/structure/B12902651.png)
methanol](/img/structure/B12902656.png)





